molecular formula C8H9N2O4+ B12360024 Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate

Cat. No.: B12360024
M. Wt: 197.17 g/mol
InChI Key: KQTJVAPYBYJIRV-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate is a chemical compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents This particular compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate typically involves the reaction of pyrazine derivatives with ethyl diazoacetate. The reaction conditions often include the use of a catalyst such as zinc chloride (ZnCl₂) to facilitate the cycloaddition reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrazine N-oxides

    Reduction: Dihydropyrazine derivatives

    Substitution: Various ester derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9N2O4+

Molecular Weight

197.17 g/mol

IUPAC Name

ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate

InChI

InChI=1S/C8H9N2O4/c1-2-14-6(11)5-10-4-3-9-7(12)8(10)13/h3-4H,2,5H2,1H3/q+1

InChI Key

KQTJVAPYBYJIRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[N+]1=CC=NC(=O)C1=O

Origin of Product

United States

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